molecular formula C8H15N3 B2762457 N-((1-Methyl-1H-imidazol-5-yl)methyl)propan-2-amine CAS No. 1479373-54-0

N-((1-Methyl-1H-imidazol-5-yl)methyl)propan-2-amine

Cat. No. B2762457
M. Wt: 153.229
InChI Key: TWUJALPVPMABIA-UHFFFAOYSA-N
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Description



  • N-((1-Methyl-1H-imidazol-5-yl)methyl)propan-2-amine is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also known as 1,3-diazole .

  • Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents.

  • It is amphoteric, showing both acidic and basic properties.

  • Imidazole is a core component of natural products such as histidine, purine, histamine, and DNA structures.

  • It has a broad range of chemical and biological properties and is an important synthon in drug development.





  • Synthesis Analysis



    • Imidazole can be synthesized through various methods, including acid-catalyzed methylation of imidazole by methanol and the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine.





  • Molecular Structure Analysis



    • The molecular formula of N-((1-Methyl-1H-imidazol-5-yl)methyl)propan-2-amine is C8H15N3 .

    • It contains a five-membered imidazole ring with a methyl group attached to one of the nitrogen atoms.





  • Chemical Reactions Analysis



    • The compound can participate in various chemical reactions due to its imidazole ring structure.

    • Further details on specific reactions would require a more focused study of the literature.





  • Physical And Chemical Properties Analysis



    • Melting point : Approximately -6°C .

    • Boiling point : Approximately 198°C .

    • Hazards : It is considered hazardous and can cause skin burns and eye damage.




  • Scientific Research Applications

    Immunomodulation

    Imidazole derivatives, such as imiquimod, function as immune response modifiers, demonstrating no inherent antiviral or antiproliferative activity in vitro. However, their ability to stimulate onsite cytokine production, including IFN-α, -β, and various interleukins, in in vivo studies underlines their potential in treating cutaneous diseases like genital warts, basal cell carcinoma, and psoriasis through immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001).

    Environmental Management

    Advanced oxidation processes (AOPs) have been identified as effective in degrading nitrogen-containing compounds, such as amines and azo dyes, which are prevalent in various industrial effluents. The degradation of these compounds, which are resistant to conventional treatment methods, showcases the importance of AOPs in minimizing environmental pollution (Bhat & Gogate, 2021).

    Corrosion Inhibition

    Imidazoline and its derivatives are widely used as corrosion inhibitors, particularly in the petroleum industry, due to their low toxicity, cost-effectiveness, and environmental friendliness. Their chemical structure facilitates effective adsorption onto metal surfaces, providing a hydrophobic film that significantly enhances corrosion resistance (Sriplai & Sombatmankhong, 2023).

    Catalysis

    The role of nitrogen-containing compounds, including imidazoles and amines, in catalysis, particularly in C-N bond-forming cross-coupling reactions, underscores their versatility in organic synthesis. These reactions are crucial for developing pharmaceuticals and fine chemicals, demonstrating the significant potential of these compounds in industrial applications (Kantam et al., 2013).

    Safety And Hazards



    • The compound is toxic, with irritant and corrosive properties.

    • Avoid skin, eye, and mucous membrane contact.

    • Handle with care and follow safety precautions.




  • Future Directions



    • Further research is needed to explore its pharmacological activities and potential applications.




    Please note that this analysis is based on available information, and for a more detailed study, consulting relevant scientific literature is recommended.


    properties

    IUPAC Name

    N-[(3-methylimidazol-4-yl)methyl]propan-2-amine
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H15N3/c1-7(2)10-5-8-4-9-6-11(8)3/h4,6-7,10H,5H2,1-3H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TWUJALPVPMABIA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)NCC1=CN=CN1C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H15N3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    153.22 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    [(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine

    CAS RN

    1479373-54-0
    Record name [(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine
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